Cas no 712-72-1 (1-(p-Tolyl)-1H-pyrazole-4-carbonitrile)

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with a p-tolyl group at the 1-position and a nitrile functional group at the 4-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both the electron-rich tolyl group and the reactive nitrile moiety enhances its utility in nucleophilic addition and cyclization reactions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly valued for its role in constructing complex heterocyclic frameworks.
1-(p-Tolyl)-1H-pyrazole-4-carbonitrile structure
712-72-1 structure
Product Name:1-(p-Tolyl)-1H-pyrazole-4-carbonitrile
CAS No:712-72-1
MF:C11H9N3
MW:183.209261655807
CID:95212
PubChem ID:15148783
Update Time:2025-10-24

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile
    • 1-(4-methylphenyl)pyrazole-4-carbonitrile
    • 1-P-TOLYL-1H-PYRAZOLE-4-CARBONITRILE
    • 1H-Pyrazole-4-carbonitrile, 1-(4-methylphenyl)-
    • 1-p-Tolyl-pyrazol-4-carbonitril
    • ACN-P000666
    • AGN-PC-003Y1J
    • AK139702
    • I14-14067
    • DTXSID30569079
    • AKOS015901913
    • 1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile
    • 712-72-1
    • Inchi: 1S/C11H9N3/c1-9-2-4-11(5-3-9)14-8-10(6-12)7-13-14/h2-5,7-8H,1H3
    • InChI Key: ORTQEQIPPNZDNS-UHFFFAOYSA-N
    • SMILES: N1(C=C(C#N)C=N1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 183.079647300g/mol
  • Monoisotopic Mass: 183.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 128-130 ºC
  • Solubility: Very slightly soluble (0.22 g/l) (25 º C),

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Additional information on 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile (CAS No. 712-72-1): A Comprehensive Overview

1-(p-Tolyl)-1H-pyrazole-4-carbonitrile, a compound with the CAS registry number 712-72-1, is an organic heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a cyano group and a p-tolyl substituent. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, while the cyano group (C≡N) introduces electron-withdrawing properties, and the p-tolyl group (a methyl-substituted phenyl ring) adds steric bulk and enhances lipophilicity. These structural features make 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile a versatile building block for various applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile. Traditional approaches often involve multi-step reactions, such as the condensation of aldehydes or ketones with ammonia or ammonium derivatives to form pyrazole rings, followed by substitution reactions to introduce the cyano and p-tolyl groups. However, modern techniques leveraging catalytic systems and microwave-assisted synthesis have significantly streamlined the production process, improving both yield and purity. These innovations have made 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile more accessible for research and industrial applications.

The physical properties of 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile are critical to its functionality. It has a melting point of approximately 205°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate but exhibits higher solubility in polar aprotic solvents such as dimethylformamide (DMF). Its molecular weight is around 205 g/mol, and its density is approximately 1.3 g/cm³. These properties make it suitable for use in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

One of the most promising applications of 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile lies in its role as an intermediate in drug discovery. The pyrazole moiety is known for its ability to modulate receptor activity, making it a valuable component in designing bioactive molecules. Recent studies have demonstrated that derivatives of this compound exhibit potential anti-inflammatory, antitumor, and antimicrobial activities. For instance, researchers have explored its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases.

In addition to its pharmacological applications, 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile has found utility in materials science. Its electron-deficient nature makes it an ideal candidate for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in π-conjugated systems have highlighted the potential of this compound to enhance charge transport properties in organic semiconductors.

The synthesis of 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile has also been optimized to align with green chemistry principles. Traditional methods often relied on hazardous reagents and generated significant waste; however, contemporary approaches utilize eco-friendly catalysts and solvent systems to minimize environmental impact. For example, the use of microwave irradiation has not only accelerated reaction times but also reduced energy consumption compared to conventional heating methods.

From a structural perspective, the cyano group at position 4 of the pyrazole ring plays a pivotal role in determining the compound's reactivity. This group acts as an electron-withdrawing substituent, activating the ring towards nucleophilic attack while simultaneously stabilizing adjacent charges through resonance effects. The p-tolyl group at position 1 introduces steric hindrance, which can influence both regioselectivity and reactivity during substitution reactions.

Recent research has also explored the use of 1-(p-Tolyl)-1H-pyrazole-4-carbonitrile as a precursor for more complex heterocyclic frameworks. By employing advanced coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, chemists have successfully incorporated this compound into larger molecular architectures with enhanced functionality. These studies underscore its versatility as a modular building block in synthetic chemistry.

In conclusion, 1-(p-Tolyl)-pyrazole-4-carbonitrile (CAS No. 712-72-) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique structural features combined with advancements in synthetic methodologies have positioned it as an essential tool for researchers across diverse disciplines. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation is expected to grow significantly.

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